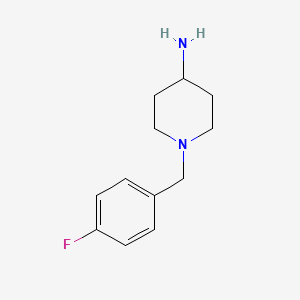

![molecular formula C8H16N4O2 B2357306 tert-butyl N-[(2S)-2-azidopropyl]carbamate CAS No. 677028-27-2](/img/structure/B2357306.png)

tert-butyl N-[(2S)-2-azidopropyl]carbamate

カタログ番号 B2357306

CAS番号:

677028-27-2

分子量: 200.242

InChIキー: FDOYGAKJURINKV-LURJTMIESA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-butyl N-[(2S)-2-azidopropyl]carbamate” is a chemical compound that is likely to be used in scientific research. It is an amine protected, difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine .

Synthesis Analysis

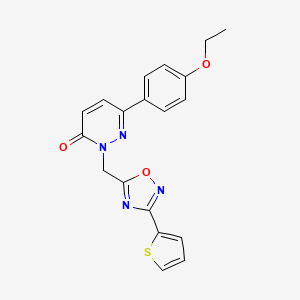

The synthesis of “tert-butyl N-[(2S)-2-azidopropyl]carbamate” involves the use of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) . The Boc group activates the aziridine for Anionic Ring-Opening Polymerizations (AROP) and allows the synthesis of low-molecular-weight poly(BocAz) chains .Chemical Reactions Analysis

The tert-butyl carbamate undergoes palladium-catalyzed cross-coupling reaction with various aryl (Het) halides . It is also involved in the anionic ring-opening polymerization of N-sulfonylaziridines to form poly(N-sulfonylaziridines) .科学的研究の応用

- Ceftolozane Intermediate : Tert-butyl N-[(2S)-2-azidopropyl]carbamate serves as an important intermediate in the synthesis of ceftolozane, a potent antibiotic used to treat multidrug-resistant Gram-negative bacterial infections . Its strategic placement within the synthetic pathway contributes to the overall yield and efficiency of ceftolozane production.

- N-Boc-Protected Anilines : Tert-butyl N-[(2S)-2-azidopropyl]carbamate participates in palladium-catalyzed reactions to synthesize N-Boc-protected anilines . These compounds find applications in pharmaceuticals, agrochemicals, and materials science.

- Tetrasubstituted Pyrroles : The compound is also involved in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are essential building blocks in drug discovery and materials chemistry.

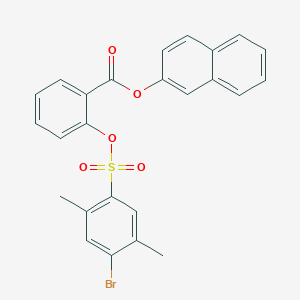

- A recent study identified a new polymorph of tert-butyl (2-aminophenyl)carbamate using single crystal X-ray diffraction. The compound crystallized in the centrosymmetric, monoclinic space group P2₁/n, with an asymmetric unit comprising two crystallographically-independent molecules. The differences between this new structure and the known polymorph were attributed to space group symmetry, conformational variation, hydrogen bonding network dimensionality, and crystal packing .

- ortho-Phenylenediamine Derivatives : Tert-butyl (2-aminophenyl)carbamate is a versatile reagent, with applications in synthetic chemistry. It serves as a monomer building block for creating conducting polymers and as a redox-active ligand . These materials find use in electronic devices, sensors, and energy storage.

- Researchers have explored tert-butyl (2-aminophenyl)carbamate derivatives as potential replacements for benzoxa-[1,2,3]-diazoles in potent anti-tubercular compounds . These efforts aim to enhance the efficacy and safety of tuberculosis treatments.

Organic Synthesis and Medicinal Chemistry

Palladium-Catalyzed Reactions

Crystallography and Structural Studies

Conducting Polymers and Ligands

Anti-Tubercular Drug Development

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl N-[(2S)-2-azidopropyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O2/c1-6(11-12-9)5-10-7(13)14-8(2,3)4/h6H,5H2,1-4H3,(H,10,13)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOYGAKJURINKV-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)OC(C)(C)C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(2S)-2-azidopropyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

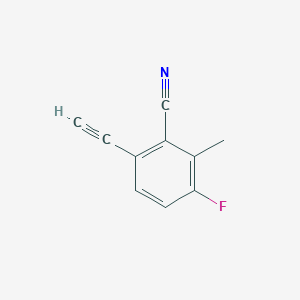

6-Ethynyl-3-fluoro-2-methylbenzonitrile

2460749-42-0

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2357223.png)

![5-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2357226.png)

![4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2357227.png)

![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclohexyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2357236.png)

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2357238.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2357241.png)

![8-(2,6-Dimethylmorpholin-4-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2357246.png)